molecular formula C13H14N2O B8486623 N-Benzyl-1,4-dihydropyridine-3-carboxamide CAS No. 21104-13-2

N-Benzyl-1,4-dihydropyridine-3-carboxamide

Cat. No. B8486623
M. Wt: 214.26 g/mol
InChI Key: FMOUEDXIDMVMJW-UHFFFAOYSA-N
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Patent
US09376387B2

Procedure details

To a solution of 1-benzylpyridinium-3-carboxamide iodide (1 g, 3.41 mmol) in H2O (15 mL) was added sodium carbonate (1.44 g, 13.64 mmol) and sodium dithionite (2.65 g, 12.96 mmol) at room temperature. The resulting solution was stirred under nitrogen in darkness for 15 mn. The reaction mixture was then extracted with dichloromethane. The combined organic phases were dried over Na2SO4, filtered and evaporated under reduced pressure at room temperature to afford N-benzyl-1,4-dihydronicotinamide (BNAH) (0.530 g, 73%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[CH2:2]([N+:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([NH2:17])=O)[CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-:19].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH2:2]([NH:9][C:10](=[O:19])[C:11]1[CH2:12][CH:13]=[CH:14][NH:17][CH:15]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[I-].C(C1=CC=CC=C1)[N+]1=CC(=CC=C1)C(=O)N
Name
Quantity
1.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.65 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred under nitrogen in darkness for 15 mn
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CNC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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